naphthalen-1-yl hexanoate
CAS No.: 28749-24-8
Cat. No.: VC21295998
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28749-24-8 |
---|---|
Molecular Formula | C16H18O2 |
Molecular Weight | 242.31 g/mol |
IUPAC Name | naphthalen-1-yl hexanoate |
Standard InChI | InChI=1S/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3 |
Standard InChI Key | KTEVDMGPKQVXDF-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
Naphthalen-1-yl hexanoate (A-naphthyl caproate) is identified by the CAS Registry Number 28749-24-8. This compound is formally named as naphthalen-1-yl hexanoate according to IUPAC nomenclature, with A-naphthyl caproate being a common alternative name used in chemical catalogs and research literature .
Molecular Composition
The compound has a molecular formula of C₁₆H₁₈O₂, consisting of 16 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms. Its molecular weight is calculated to be 242.3129 g/mol . The structure comprises a naphthalene moiety (C₁₀H₇) connected to a hexanoate group (C₆H₁₁O₂) through an ester bond.
Structural Representation
The chemical structure can be represented by the International Chemical Identifier (InChI) notation:
InChI=1/C16H18O2/c1-2-3-4-12-16(17)18-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3
Physical and Chemical Properties
Physical Characteristics
Naphthalen-1-yl hexanoate exhibits specific physical properties that distinguish it from related compounds. The compound exists as a liquid under standard conditions with a density of 1.066 g/cm³ . This property is important for considerations related to handling, storage, and application development.
Thermodynamic Properties
The boiling point of naphthalen-1-yl hexanoate is recorded as 366.4°C at 760 mmHg, indicating its relatively high thermal stability . This high boiling point is consistent with other naphthalene-based esters and can be attributed to the compound's molecular weight and intermolecular forces. Its flash point is documented at 123.9°C, which classifies it as a combustible liquid with moderate fire hazard concerns .
Other Physical Parameters
Additional physical parameters that characterize naphthalen-1-yl hexanoate include:
These properties are crucial for analytical identification, quality control, and formulation development in various applications.
Comparative Physical Properties
Table 1. Comparative physical properties of naphthalen-1-yl hexanoate and related compounds
Property | Naphthalen-1-yl hexanoate | Naphthalen-2-yl hexanoate | Naphthalen-1-yl tetradecanoate |
---|---|---|---|
Molecular formula | C₁₆H₁₈O₂ | C₁₆H₁₈O₂ | C₂₄H₃₄O₂ |
Molecular weight (g/mol) | 242.3129 | 242.3129 | 354.53 |
Density (g/cm³) | 1.066 | Not available | Not available |
Boiling point (°C) | 366.4 | Not available | Not available |
Flash point (°C) | 123.9 | Not available | Not available |
Note: The comparative data illustrates structural similarities between naphthalen-1-yl hexanoate and naphthalen-2-yl hexanoate, while showing significant differences with the longer-chain naphthalen-1-yl tetradecanoate .
Synthesis and Preparation Methods
General Synthetic Approaches
Naphthalen-1-yl hexanoate can be synthesized through various esterification reactions. The most common approach involves the reaction between 1-naphthol (α-naphthol) and hexanoic acid (caproic acid) or hexanoyl chloride in the presence of appropriate catalysts. This follows the general esterification principle where a hydroxyl group from 1-naphthol reacts with the carboxyl group of hexanoic acid, forming an ester bond with the elimination of water.
Chemical Reactivity and Stability
Hydrolysis Susceptibility
As an ester, naphthalen-1-yl hexanoate is susceptible to hydrolysis under acidic or basic conditions, potentially reverting to its constituent components: 1-naphthol and hexanoic acid. This property is important when considering storage conditions and potential applications in various chemical environments.
Analytical Methods for Identification and Quantification
Spectroscopic Methods
Identification and characterization of naphthalen-1-yl hexanoate can be achieved through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromatographic Techniques
For separation, identification, and quantification purposes, chromatographic techniques such as:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
would be applicable for analyzing naphthalen-1-yl hexanoate in various matrices.
Structure-Activity Relationships and Comparative Analysis
Structural Comparisons with Related Compounds
Naphthalen-1-yl hexanoate shares structural similarities with several compounds that appear in the chemical literature. The positional isomer naphthalen-2-yl hexanoate differs only in the point of attachment of the hexanoate group to the naphthalene ring system. Meanwhile, naphthalen-1-yl tetradecanoate represents a homologous compound with a longer aliphatic chain.
Functional Group Influence on Properties
The specific positioning of the ester linkage at the 1-position of the naphthalene ring, as opposed to the 2-position, can influence various physicochemical properties including solubility, reactivity, and potential biological interactions. Such structure-property relationships are crucial for understanding the behavior of these compounds in different environments.
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